molecular formula C22H30N4O3S B2360536 4-(tert-butyl)-N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-77-9

4-(tert-butyl)-N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2360536
CAS No.: 872613-77-9
M. Wt: 430.57
InChI Key: ICMVDNKBOXXKPQ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

This compound is part of a broader family of chemicals that have been studied for their reactions and potential applications in creating novel compounds. For instance, research has shown that compounds involving benzamide oximes, similar to the core structure of the compound , participate in reactions that afford products with potential biological activity. Kawashima and Tabei (1986) explored the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide, resulting in products that could be intermediates for further chemical synthesis (Kawashima & Tabei, 1986).

Anticancer Agents

The compound belongs to a class of molecules that have been investigated for their anticancer properties. For example, Abu‐Hashem and Aly (2017) synthesized novel derivatives that displayed cytotoxic activity, indicating the potential of this chemical scaffold in developing anticancer agents (Abu‐Hashem & Aly, 2017).

Metabolism Studies

Studies have also explored the metabolic pathways of similar compounds, shedding light on how they might be processed in biological systems. For instance, Yoo et al. (2008) investigated the in vitro metabolism of a related dipeptidyl peptidase-4 inhibitor, revealing insights into its metabolic stability and potential pharmacokinetic properties (Yoo et al., 2008).

Inhibition of Biological Targets

Research by Abbasi et al. (2019) on bi-heterocyclic benzamides, which share functional group similarities with the compound of interest, revealed that these molecules can act as potent inhibitors against specific biological targets, highlighting their potential for therapeutic applications (Abbasi et al., 2019).

Antimicrobial Activity

Desai et al. (2016) synthesized thiazole-based heterocycles, including benzamides, and evaluated their antimicrobial activity. Such studies indicate the potential of this chemical framework in developing new antimicrobial agents (Desai et al., 2016).

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-22(2,3)16-11-9-15(10-12-16)20(28)23-13-19-25-26-21(29-19)30-14-18(27)24-17-7-5-4-6-8-17/h9-12,17H,4-8,13-14H2,1-3H3,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMVDNKBOXXKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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